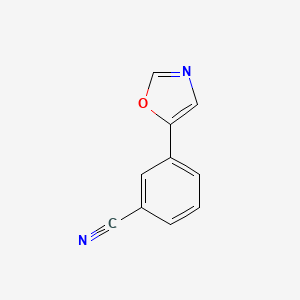

3-(Oxazol-5-yl)benzonitrile

Description

Contextualizing the Oxazole (B20620) Heterocycle in Organic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.org This arrangement of heteroatoms imparts a unique set of properties to the oxazole ring. While aromatic, their aromaticity is less pronounced than that of their sulfur-containing counterparts, the thiazoles. wikipedia.org Oxazoles are weakly basic, with a pKa of the conjugate acid being around 0.8. wikipedia.org

The reactivity of the oxazole ring is characterized by several key features. Electrophilic aromatic substitution typically occurs at the C5 position, often requiring the presence of electron-donating groups. wikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position, especially if a good leaving group is present. wikipedia.org Deprotonation can occur at the C2 position, leading to ring-opening to form an enolate-isonitrile intermediate. wikipedia.org Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives. wikipedia.org

The synthesis of the oxazole ring can be achieved through several named reactions, including the Robinson-Gabriel synthesis from 2-acylamino ketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes. slideshare.net

Strategic Importance of the Benzonitrile (B105546) Moiety in Chemical Design

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a crucial building block in chemical design, particularly in medicinal chemistry and materials science. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and any attached functional groups. acs.orgsci-hub.sechemrxiv.org

In the context of drug discovery, the benzonitrile group is often incorporated into molecules to enhance their binding affinity to biological targets. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Furthermore, the nitrile group is relatively stable metabolically but can also serve as a synthetic handle for further chemical modifications. researcher.life Research has shown that benzonitrile-containing ligands can be designed for cross-coupling reactions, demonstrating their utility in synthesizing complex molecules. acs.orgsci-hub.senih.gov For instance, a benzonitrile-containing ligand was developed for nickel-catalyzed cross-coupling to create quaternary α-arylnitriles. acs.orgnih.gov

In materials science, the electronic properties of the benzonitrile moiety are exploited in the design of organic materials with specific functions, such as thermally activated delayed fluorescence (TADF) emitters for use in organic light-emitting diodes (OLEDs). researcher.life

Rationale for Research on 3-(Oxazol-5-yl)benzonitrile as a Versatile Chemical Scaffold

The combination of the oxazole and benzonitrile moieties in a single molecule, this compound, creates a chemical scaffold with significant potential for diverse applications. The rationale for research into this compound stems from the synergistic interplay of its constituent parts.

The oxazole ring serves as a stable, aromatic core that can be variously substituted, while the benzonitrile group provides a potent electronic handle and a site for further functionalization. This bifunctional nature allows for the systematic modification of the molecule's steric and electronic properties, making it an attractive template for developing new compounds with tailored activities.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYMFASSDTVBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intrinsic Chemical Reactivity and Mechanistic Pathways of 3 Oxazol 5 Yl Benzonitrile

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) and Benzonitrile (B105546) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The feasibility and outcome of such reactions on 3-(Oxazol-5-yl)benzonitrile are heavily influenced by the electronic properties of both the oxazole and benzonitrile moieties.

Regioselectivity and Substituent Effects in Electrophilic Attack

The benzonitrile ring, due to the electron-withdrawing nature of the nitrile group (-CN), is generally deactivated towards electrophilic attack. vaia.com Any substitution that does occur is directed to the meta position relative to the nitrile. Conversely, the oxazole ring is considered electron-rich and thus more susceptible to electrophilic substitution. pharmaguideline.com

For oxazoles, electrophilic attack typically occurs at the C5 position, especially when activating groups are present. chemeurope.comwikipedia.org In the case of this compound, the benzonitrile group at the 5-position of the oxazole ring influences the reactivity. The oxazole ring's nitrogen atom at position 3 imparts a pyridine-like character, which can be protonated or coordinate to Lewis acids, further deactivating the ring towards electrophiles. pharmaguideline.com The most reactive positions on the oxazole ring are generally C4 > C5 > C2. pharmaguideline.com However, the substitution pattern of the parent molecule can alter this preference.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Ring | Activating/Deactivating Group | Predicted Position of Attack |

| Benzonitrile | -CN (deactivating, meta-director) | Positions 2, 4, 6 relative to the oxazole substituent |

| Oxazole | Benzonitrile substituent (deactivating) | C4 position is the most likely site |

Halogenation, Nitration, and Sulfonation Profiles

Detailed experimental data on the direct halogenation, nitration, and sulfonation of this compound is not extensively reported in the public domain. However, based on the general principles of electrophilic aromatic substitution on related structures, a profile can be predicted.

Halogenation: Direct halogenation of the benzonitrile ring would likely require harsh conditions, such as the presence of a strong Lewis acid catalyst (e.g., FeBr₃ for bromination), and would be expected to yield the meta-substituted product. minia.edu.eg Halogenation of the oxazole ring can be more facile. For instance, bromination of some oxazoles can be achieved using N-bromosuccinimide (NBS). sci-hub.se Given the deactivating effect of the benzonitrile substituent, the C4 position of the oxazole would be the most probable site for halogenation.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto an aromatic ring. minia.edu.eg For the benzonitrile ring, nitration would be directed to the meta position. beilstein-journals.org Nitration of the oxazole ring itself is generally difficult as the strongly acidic conditions can lead to ring degradation. pharmaguideline.com If nitration were to occur on the oxazole ring, it would likely require milder nitrating agents and would favor the C4 position.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is usually performed with fuming sulfuric acid. google.com Similar to nitration, the benzonitrile ring would be sulfonated at the meta position. The oxazole ring is generally not stable under the harsh conditions of sulfonation. pharmaguideline.com

Nucleophilic Addition and Substitution Processes

Nucleophilic reactions of this compound can occur at several sites, primarily the C2 position of the oxazole ring and the carbon atom of the nitrile group.

Reactivity at the C2 Position of the Oxazole Ring

The C2 position of the oxazole ring is the most electron-deficient carbon and is therefore susceptible to nucleophilic attack. pharmaguideline.com This reactivity is a key feature of oxazole chemistry. Deprotonation at the C2 position, often achieved with strong bases like n-butyllithium, generates a nucleophilic species that can react with various electrophiles. wikipedia.orgslideshare.net However, this deprotonation can also lead to ring-opening. chemeurope.comwikipedia.org

Nucleophilic aromatic substitution can occur at the C2 position if a suitable leaving group is present. chemeurope.comwikipedia.org For example, a halogen atom at C2 can be displaced by a nucleophile. pharmaguideline.com

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of nucleophilic addition reactions. libretexts.org The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions: Nitrile oxides, which can be generated from aldoximes, undergo 1,3-dipolar cycloaddition reactions with the nitrile group, although this is less common compared to their reactions with alkenes and alkynes.

Ring-Opening and Rearrangement Mechanisms (e.g., Isonitrile Formation from C2 Deprotonation)

A characteristic reaction of oxazoles is the ring-opening that can occur upon deprotonation at the C2 position. The resulting lithiated species exists in equilibrium with a ring-opened isonitrile. chemeurope.comwikipedia.orgepfl.ch This isonitrile intermediate can be trapped by electrophiles or undergo further rearrangements.

Another notable rearrangement in oxazole chemistry is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While not directly applicable to the parent this compound, this highlights the potential for rearrangements in substituted oxazole systems.

Table 2: Summary of Key Reactive Sites and Reactions

| Reactive Site | Type of Reaction | Reagents/Conditions | Product Type |

| Benzonitrile Ring (meta) | Electrophilic Aromatic Substitution | Halogen/Lewis Acid, HNO₃/H₂SO₄, Fuming H₂SO₄ | Substituted benzonitrile |

| Oxazole Ring (C4) | Electrophilic Aromatic Substitution | NBS, Mild Nitrating Agents | Substituted oxazole |

| Oxazole Ring (C2) | Nucleophilic Attack/Substitution | Strong Base (e.g., n-BuLi), Nucleophiles with C2-leaving group | Functionalized oxazole, Ring-opened isonitrile |

| Nitrile Group | Nucleophilic Addition | H₂O/H⁺ or OH⁻, LiAlH₄, Grignard Reagents | Carboxylic acid, Amine, Ketone |

Cycloaddition Reactions of the Oxazole Moiety (e.g., Diels-Alder)

The oxazole ring possesses a diene system within its structure, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. pressbooks.pub In this type of [4+2] cycloaddition, the oxazole acts as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a six-membered ring adduct. pressbooks.pub

The facility of the Diels-Alder reaction is highly dependent on the electronic nature of both the diene and the dienophile. A standard Diels-Alder reaction is favored when the diene is substituted with electron-donating groups (EDGs) and the dienophile possesses electron-withdrawing groups (EWGs). pressbooks.pub In the case of this compound, the oxazole ring is substituted at the C5 position with a 3-cyanophenyl group. The cyanophenyl group is strongly electron-withdrawing, which deactivates the oxazole ring's capacity to act as a diene in a normal electron-demand Diels-Alder reaction. Consequently, reactions with standard electron-poor dienophiles would be expected to be slow or require harsh conditions.

Conversely, an inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile, could be a more viable pathway. However, this is a less common variant for oxazole systems.

Beyond the Diels-Alder reaction, the heterocyclic core can theoretically participate in other pericyclic reactions, such as 1,3-dipolar cycloadditions, although specific examples involving this compound are not prominently documented. In related systems, nitrile oxides have been shown to react readily with carbon-carbon double bonds in a [3+2] cycloaddition fashion to yield isoxazolines, demonstrating the versatility of heterocyclic cycloadditions. researchgate.netmdpi.com The regioselectivity of such reactions is often governed by steric and electronic factors. researchgate.netmdpi.com

Table 1: General Components in a Diels-Alder Reaction

| Component | Role | Electronic Preference (Normal Demand) | Example |

|---|---|---|---|

| Diene | 4π-electron system | Electron-Rich | 1,3-Butadiene |

| Dienophile | 2π-electron system | Electron-Poor | Maleic anhydride |

| This compound | Diene | Electron-Poor (Deactivated) | - |

Oxidation, Reduction, and Other Redox Transformations

The redox chemistry of this compound can involve either the substituent groups (nitrile) or the oxazole ring itself.

Reduction: The nitrile group (-CN) is susceptible to reduction. While specific studies on the 3-isomer are not detailed, a documented reduction of the constitutional isomer, 4-(Oxazol-5-yl)benzonitrile, provides a clear precedent. In this reaction, the nitrile group is reduced to a primary amine, yielding (4-(Oxazol-5-yl)phenyl)methanamine. google.com This transformation is typically achieved via catalytic hydrogenation. google.com The reaction proceeds under hydrogen gas (H₂) using a palladium on carbon (Pd/C) catalyst in a solvent like methanol. google.com Given the similar electronic environment, the nitrile group of this compound is expected to undergo the same transformation under comparable conditions to produce (3-(Oxazol-5-yl)phenyl)methanamine.

Table 2: Reduction of an Oxazolyl Benzonitrile Isomer

| Starting Material | Reagents & Conditions | Product | Reference |

|---|

The oxazole ring itself is a relatively stable aromatic heterocycle and is generally resistant to reduction under mild conditions. Vigorous reduction methods that can hydrogenate the oxazole ring often lead to ring cleavage.

Oxidation: The oxazole ring and the benzonitrile moiety are generally stable to mild oxidizing agents. Strong oxidation would likely result in the degradation of the molecule, potentially through the cleavage of the oxazole ring. In some heterocyclic systems, oxidation can occur with reagents like singlet oxygen, often proceeding through an endoperoxide intermediate followed by rearrangement or fragmentation. The nitro group in related compounds like 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile can be reduced to an amino group, highlighting that transformations are often site-specific depending on the reagents used.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for understanding the complex reaction mechanisms of heterocyclic compounds like this compound. Methods such as Density Functional Theory (DFT) are widely used to investigate potential reaction pathways, determine the structures of transition states, and calculate activation energies. beilstein-journals.orgbohrium.com

For cycloaddition reactions, computational studies are invaluable for predicting reactivity and selectivity. Frontier Molecular Orbital (FMO) theory, often complemented by DFT calculations, can explain the regiochemistry of Diels-Alder reactions. masterorganicchemistry.com By calculating the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, the favored orientation of approach ("ortho," "meta," or "para") can be predicted for reactions involving unsymmetrical reactants. masterorganicchemistry.com

While specific computational studies on this compound are not found in the surveyed literature, research on parent oxazole and its derivatives has provided key insights. For instance, ab initio studies on the Diels-Alder reaction of oxazole with various heterodienophiles have located the transition state structures for concerted cycloadditions and evaluated their energies. beilstein-journals.org These studies reveal that factors like heteroatom lone pairs can play a decisive role in directing the regioselectivity of such additions. beilstein-journals.org

Such computational approaches could be applied directly to this compound to:

Quantify the deactivating effect of the 3-cyanophenyl group on the oxazole ring's diene character in Diels-Alder reactions.

Model the transition states for potential cycloaddition pathways to determine the most kinetically favorable products.

Investigate the electronic structure and orbital energies to predict the feasibility of normal vs. inverse-electron-demand cycloadditions.

Explore the mechanisms of potential oxidative or reductive ring-opening pathways.

These computational models serve as a critical bridge between theoretical principles and experimental observations, enabling a deeper understanding of the molecule's intrinsic reactivity.

Advanced Spectroscopic and Structural Elucidation of 3 Oxazol 5 Yl Benzonitrile

Advanced Analytical Techniques for Characterization of Solid-State Forms and Thin Films

Spatially-Resolved Spectroscopies (e.g., Micro-Raman, XPS Mapping)

Spatially-resolved spectroscopic techniques are indispensable for understanding the chemical and elemental distribution across a material's surface. These methods provide insights into the homogeneity of a sample, the identification of different chemical domains, and the structural arrangement of molecules in a solid state. For a compound like 3-(Oxazol-5-yl)benzonitrile, these techniques can map the distribution of its distinct functional groups—the oxazole (B20620) ring and the benzonitrile (B105546) moiety—providing a microscopic view of its chemical landscape.

Micro-Raman Spectroscopy is a powerful non-destructive technique that combines Raman spectroscopy with optical microscopy. It allows for the acquisition of vibrational spectra from microscopic sample areas, typically on the order of a few micrometers. researchgate.netub.edu By raster-scanning the laser spot across a sample, a chemical map can be generated, illustrating the spatial distribution of different molecular components based on their characteristic Raman bands. d-nb.info

For this compound, Micro-Raman imaging could be employed to:

Assess the crystalline quality and uniformity of the solid material.

Identify the presence of polymorphs, which would exhibit distinct Raman spectra.

Detect and map the distribution of impurities or starting materials in a synthesized batch.

The Raman spectrum of this compound would be characterized by specific vibrational modes associated with its functional groups. The nitrile group (C≡N) typically shows a strong, sharp stretching vibration in a relatively clean region of the spectrum. researchgate.netccspublishing.org.cn The oxazole ring has a set of characteristic ring breathing and stretching modes. researchgate.netcapes.gov.br The substituted benzene (B151609) ring also contributes a series of well-defined peaks. By mapping the intensity of these specific peaks, one can visualize the distribution of the molecule.

Interactive Data Table 1: Hypothetical Raman Signatures for this compound

This table presents expected characteristic Raman shifts based on known values for its constituent functional groups. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Benzonitrile | C≡N Stretch | ~2230 | Strong, Sharp |

| Benzene Ring | C-C Ring Stretch | ~1600 | Medium |

| Benzene Ring | C-H In-plane Bend | 1000 - 1300 | Medium-Weak |

| Oxazole Ring | Ring Breathing/Stretching | 1500 - 1650 | Medium |

| Oxazole Ring | Ring Deformation | 800 - 1000 | Medium-Weak |

X-ray Photoelectron Spectroscopy (XPS) Mapping , also known as imaging XPS, provides elemental and chemical state information with spatial resolution. The technique irradiates a surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. libretexts.org By focusing the X-ray beam or using parallel imaging detectors, one can create maps of elemental distribution and, more importantly, chemical state maps that differentiate an element in various bonding environments. researchgate.netsurfacesciencewestern.com

For this compound, XPS mapping could distinguish the different carbon and nitrogen atoms within the molecule. For instance, the nitrogen of the nitrile group (-C≡N) would have a different N 1s binding energy compared to the nitrogen in the oxazole ring (-C=N-). researchgate.netuq.edu.au Similarly, the carbon atoms of the nitrile, the benzene ring, and the oxazole ring could be differentiated.

Elemental Mapping : Would show the distribution of Carbon, Nitrogen, and Oxygen on the surface.

Chemical State Mapping : By setting the spectrometer to the specific binding energy of the nitrile nitrogen, for example, its spatial distribution could be mapped independently of the oxazole nitrogen, confirming the molecule's structural integrity across a surface. rsc.org

Interactive Data Table 2: Hypothetical XPS Binding Energies for this compound

This table outlines the anticipated core-level binding energies (BE) for the unique atoms in the molecule. Values are estimates based on data for benzonitrile and general chemical shifts. uq.edu.auacs.org

| Atom | Chemical Environment | Expected Binding Energy (eV) |

| N 1s | Nitrile (-C≡N) | ~398.5 - 399.5 |

| N 1s | Oxazole (-C=N-) | ~400.0 - 401.0 |

| C 1s | Nitrile (C ≡N) | ~286.5 - 287.5 |

| C 1s | Benzene Ring (C-C, C-H) | ~284.5 - 285.0 |

| C 1s | Oxazole Ring (C-O, C=N) | ~285.5 - 286.5 |

| O 1s | Oxazole (C-O-C) | ~532.0 - 533.0 |

In-Situ Characterization of Chemical Transformations

In-situ characterization involves monitoring a chemical reaction or physical transformation as it happens, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. researchgate.net This approach is invaluable for understanding reaction mechanisms, optimizing process conditions, and ensuring complete conversion. Techniques like Raman and infrared (IR) spectroscopy are well-suited for in-situ studies due to their non-invasive nature and ability to probe reactions in various phases.

For this compound, in-situ monitoring could be applied to its synthesis. A common route to oxazoles involves the cyclization of precursors like α-haloketones and amides or the dehydration of propargylamides. ijpsonline.comrasayanjournal.co.inacs.org For instance, if the compound were synthesized via a dehydration reaction of a primary amide precursor, in-situ Raman or IR spectroscopy could track the reaction progress. nsf.gov

The key spectroscopic changes that would be monitored include:

Disappearance of Reactant Peaks : The decrease in intensity of the amide C=O stretching band (typically ~1650-1690 cm⁻¹) and N-H stretching bands (~3200-3400 cm⁻¹).

Appearance of Product Peaks : The emergence and growth of the sharp C≡N stretching vibration (~2230 cm⁻¹) and the characteristic vibrational modes of the newly formed oxazole ring. nsf.gov

By plotting the intensity of these key peaks over time, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates, the identification of potential reaction intermediates, and the confirmation of the reaction endpoint without the need for offline sampling and analysis.

Interactive Data Table 3: Hypothetical In-Situ Spectroscopic Monitoring of a Synthesis Reaction

This table illustrates the expected changes in key vibrational bands during a hypothetical synthesis of this compound from an amide precursor.

| Time | Reactant Peak Intensity (e.g., Amide C=O at ~1680 cm⁻¹) | Product Peak Intensity (e.g., Nitrile C≡N at ~2230 cm⁻¹) | Reaction Status |

| t = 0 min | 100% | 0% | Reaction Initiated |

| t = 30 min | 50% | 50% | In Progress |

| t = 60 min | 10% | 90% | Nearing Completion |

| t = 90 min | <1% | >99% | Complete |

Theoretical and Computational Investigations of 3 Oxazol 5 Yl Benzonitrile

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structurescispace.comdntb.gov.ua

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a popular tool in quantum chemistry for understanding and calculating properties like ground-state density and energy. scispace.com For oxazole (B20620) derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, have been successfully used to reproduce experimental data and simulate molecular properties. researchgate.net These calculations are fundamental to understanding the electronic characteristics of 3-(Oxazol-5-yl)benzonitrile. scispace.comdntb.gov.ua

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For this compound, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface. Methods like DFT are employed to refine bond lengths, bond angles, and dihedral angles until the most stable conformation is identified. researchgate.net

Table 1: Representative Calculated Structural Parameters for Phenyl-Oxazole Systems Note: This table presents typical values for phenyl-oxazole systems based on computational studies of related structures, as specific experimental data for this compound is not available.

| Parameter | Description | Typical Calculated Value |

| C-C (phenyl) | Bond length within the benzene (B151609) ring | ~1.39 Å |

| C-N (oxazole) | Bond length within the oxazole ring | ~1.38 Å |

| C=N (oxazole) | Double bond length in the oxazole ring | ~1.30 Å |

| C-O (oxazole) | Bond length within the oxazole ring | ~1.36 Å |

| C-C (inter-ring) | Bond length between phenyl and oxazole rings | ~1.47 Å |

| C-C≡N (nitrile) | Bond length of the cyano group carbon | ~1.45 Å |

| C≡N (nitrile) | Triple bond length of the cyano group | ~1.16 Å |

| Phenyl-Oxazole Dihedral | Angle of rotation between the two rings | Variable (dependent on steric hindrance) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)ajchem-a.comresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In molecules like this compound, the HOMO is typically delocalized across the entire π-conjugated system of the phenyl and oxazole rings. rsc.orgmdpi.com The LUMO is also generally distributed over this system, often with significant density on the electron-withdrawing benzonitrile (B105546) group. rsc.org DFT calculations can precisely map these orbitals and quantify the energy gap. researchgate.netmdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Heterocyclic Systems Note: The values are illustrative, based on DFT calculations for similar aromatic heterocyclic compounds.

| Property | Description | Representative Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.2 eV | researchgate.netrsc.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.3 to -1.7 eV | researchgate.netrsc.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 2.9 to 4.1 eV | researchgate.netresearchgate.netrsc.org |

| Chemical Reactivity | A smaller gap indicates higher reactivity | Qualitative | researchgate.netnih.gov |

| Kinetic Stability | A larger gap indicates greater stability | Qualitative | ajchem-a.com |

Charge Distribution and Electrostatic Potential Mappingajchem-a.com

The distribution of electronic charge within a molecule dictates its electrostatic interactions and reactive sites. nih.gov A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is calculated by determining the force acting on a positive test charge at various points around the molecule. uni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the oxazole ring and the nitrogen of the cyano group, due to their high electronegativity. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack, likely found around the hydrogen atoms of the aromatic rings. researchgate.net MEP analysis is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents. uni-muenchen.deresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactionsajchem-a.com

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. jyu.fi

For this compound, MD simulations can be used to explore its conformational flexibility, such as the rotation around the single bond connecting the two rings, and how this flexibility is influenced by the surrounding environment (e.g., a solvent or a protein binding pocket). nih.govuni-tuebingen.de These simulations can also reveal key intermolecular interactions, like hydrogen bonding or π-π stacking, that govern how the molecule binds to a biological target or how it is solvated. unige.ch By simulating the system over nanoseconds or longer, MD can help identify stable binding modes and the energetic contributions of different interactions. jyu.fi

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributesmdpi.com

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical features of molecules with their macroscopic properties. mdpi.comunimore.it The process involves calculating a set of molecular descriptors (numerical representations of molecular structure) and then using statistical methods to build a mathematical model that predicts a specific property. plos.orgresearchgate.net

For this compound, QSPR models could be developed to predict a wide range of chemical attributes. unimore.it Descriptors could include constitutional indices, topological indices, quantum-chemical descriptors (like HOMO/LUMO energies), and geometrical descriptors. These can be correlated with properties such as boiling point, solubility, chromatographic retention times, or even biological activity. unimore.itrsc.org Such models are highly valuable in the early stages of drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. plos.org

Reaction Pathway Analysis and Catalytic Mechanism Studiesresearchgate.net

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its potential role in catalysis. Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify transition states and intermediates. This allows for the calculation of activation energies and reaction rates.

The synthesis of the oxazole ring often involves cyclization reactions. beilstein-journals.org One common route is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which could be a plausible pathway for forming the substituted oxazole core. rsc.org Computational studies can elucidate the regioselectivity and stereoselectivity of such reactions. beilstein-journals.org Furthermore, oxazoline-containing ligands are widely used in asymmetric catalysis, often coordinating with metals like palladium. beilstein-journals.org Theoretical studies can analyze the catalytic cycle, including substrate binding, the transition state of the key chemical transformation, and product release, providing a detailed understanding of how compounds like this compound might function as part of a catalytic system. researchgate.netbeilstein-journals.org

Structure Chemical Property Relationships in 3 Oxazol 5 Yl Benzonitrile Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 3-(Oxazol-5-yl)benzonitrile derivatives are profoundly influenced by the nature and position of substituents on both the phenyl and oxazole (B20620) rings. The oxazole ring itself is considered an electron-deficient aromatic system. The presence of substituents can either enhance or diminish this electron deficiency, thereby modulating its reactivity towards electrophiles and nucleophiles.

Electron-donating groups (EDGs) on the oxazole ring increase its electron density, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more reactive towards nucleophiles. bioorganica.com.ua For instance, the presence of an amino group at the 2-position of the oxazole ring has been shown to significantly impact reactivity. bioline.org.br

In the context of this compound, the benzonitrile (B105546) moiety acts as a moderate electron-withdrawing group, influencing the reactivity of the entire molecule. The placement of additional substituents on the benzonitrile ring can further tune these properties. For example, a halogen at the 2-position of the phenyl ring can enhance binding affinity in certain biological contexts through specific interactions. vulcanchem.com

The regioselectivity of reactions involving substituted oxazoles is also a critical factor. In cycloaddition reactions, the position of substituents on both the oxazole and the reacting partner dictates the orientation of the resulting product. scielo.org.mx

Table 1: Expected Impact of Substituents on the Reactivity of this compound Derivatives

| Substituent Position | Substituent Type (Example) | Expected Impact on Reactivity |

| Oxazole Ring (e.g., C2) | Electron-Donating (e.g., -NH₂, -OCH₃) | Increased reactivity towards electrophiles. |

| Oxazole Ring (e.g., C2) | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increased reactivity towards nucleophiles. |

| Benzonitrile Ring (ortho) | Halogen (e.g., -Cl, -F) | May enhance binding selectivity in biological targets. vulcanchem.com |

| Benzonitrile Ring (para) | Electron-Donating (e.g., -CH₃) | May slightly decrease the overall electron-withdrawing effect of the benzonitrile moiety. |

Electronic Effects of the Benzonitrile Moiety on the Oxazole Ring

The benzonitrile group at the 3-position of the oxazole ring exerts a significant electronic influence. The cyano (-CN) group is a well-known electron-withdrawing group due to both inductive and resonance effects. This withdrawal of electron density deactivates the phenyl ring towards electrophilic substitution and, by extension, influences the electronic character of the attached oxazole ring.

Quantum chemical calculations on related phenyl-substituted 1,3-oxazoles have shown that a phenyl group at the 5-position of the oxazole ring can increase the negative charge at the nitrogen atom of the oxazole. bioorganica.com.ua In the case of this compound, the electron-withdrawing nature of the meta-substituted cyano group is expected to reduce the electron density of the oxazole ring, making it less reactive towards electrophiles compared to an unsubstituted 5-phenyloxazole.

This electronic interplay is crucial in the context of designing molecules for specific applications. For instance, in the development of enzyme inhibitors, the electronic properties of the benzonitrile and oxazole moieties can dictate the strength and nature of interactions with amino acid residues in the active site. researchgate.net The nitrile group, in particular, can act as a hydrogen bond acceptor, a key interaction in many biological systems. vulcanchem.com

Influence of Molecular Conformation on Chemical Behavior

The three-dimensional arrangement of the phenyl and oxazole rings in this compound, i.e., its molecular conformation, plays a vital role in its chemical behavior. Computational studies on phenyl-substituted oxazoles have indicated that these molecules tend to have a planar configuration. bioorganica.com.ua This planarity facilitates π-stacking interactions, which are important in both crystal packing and biological recognition.

The rotational barrier between the phenyl and oxazole rings is a key conformational parameter. While a fully planar conformation would maximize π-conjugation, steric hindrance between adjacent hydrogen atoms can lead to a slightly twisted arrangement in the gas phase or in solution. The energetic landscape of this rotation is generally shallow, meaning that multiple conformations may be accessible at room temperature.

Correlation between Molecular Structure and Spectroscopic Signatures

¹H NMR Spectroscopy: The protons on the benzonitrile and oxazole rings will exhibit characteristic chemical shifts. For the closely related isomer, 4-(Oxazol-5-yl)benzonitrile, the oxazole protons H2 and H4 appear at approximately 7.91 ppm and 7.34 ppm, respectively, while the phenyl protons appear as doublets at 7.56 ppm and 7.38 ppm. acs.org For the 3-isomer, a more complex splitting pattern for the aromatic protons of the benzonitrile ring would be expected due to their different chemical environments.

¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the electronic environment. The cyano carbon typically appears in the range of 115-120 ppm. The carbons of the oxazole ring will have distinct shifts, influenced by the electronegativity of the nitrogen and oxygen atoms and the substitution pattern.

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C≡N stretch of the nitrile group, typically observed around 2220-2240 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings will appear in the 1500-1650 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information, often involving cleavage of the bond between the two rings or fragmentation of the oxazole ring itself.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| ¹H NMR (in CDCl₃) | Aromatic protons (benzonitrile): Complex multiplet (approx. 7.4-7.8 ppm). Oxazole protons (H2, H4): Two singlets (approx. 7.3-8.0 ppm). |

| ¹³C NMR (in CDCl₃) | Cyano carbon: ~118 ppm. Aromatic and oxazole carbons: 110-160 ppm. |

| IR (KBr) | C≡N stretch: ~2230 cm⁻¹. Aromatic C=C and C=N stretches: 1500-1650 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 170. |

Design Principles for Modulating Chemical Properties through Structural Modifications

The chemical properties of this compound can be systematically modulated through targeted structural modifications. These design principles are essential for optimizing the compound for specific applications, such as drug discovery or materials science.

Modulating Lipophilicity: The introduction of alkyl or other nonpolar groups can increase the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile in drug design. Conversely, the addition of polar groups like hydroxyl or carboxyl can increase water solubility.

Controlling Conformation: The introduction of bulky substituents adjacent to the bond connecting the two rings can be used to control the dihedral angle between them. This can be used to either enforce planarity or induce a specific twisted conformation, which can be crucial for fitting into a biological target.

Introducing Specific Interactions: Functional groups capable of specific interactions, such as hydrogen bond donors/acceptors or metal-coordinating groups, can be incorporated to enhance binding affinity and selectivity for a particular target. The nitrile group itself is a key functional handle for such interactions. vulcanchem.com

Bioisosteric Replacement: The oxazole or benzonitrile moieties can be replaced with other heterocyclic or aromatic systems to explore different regions of chemical space while maintaining key structural features. For example, replacing the oxazole with a thiazole (B1198619) or imidazole (B134444) ring can lead to derivatives with different biological activities and metabolic stabilities. researchgate.net

By applying these design principles, chemists can rationally design and synthesize derivatives of this compound with tailored chemical and biological properties.

Advanced Material Science Applications of Oxazolyl Benzonitriles

Development as Intermediates in Complex Organic Synthesis

The oxazole (B20620) ring, combined with the reactive potential of the benzonitrile (B105546) group, makes 3-(Oxazol-5-yl)benzonitrile and its isomers versatile intermediates in the synthesis of more complex molecular architectures. mdpi.com Oxazole derivatives are recognized as crucial scaffolds in medicinal chemistry and serve as important intermediates and ligands in metal-catalyzed reactions. mdpi.com Their value lies in the ability to undergo various chemical transformations to build elaborate structures for pharmaceuticals and functional materials. lookchem.com

Research has demonstrated several synthetic pathways that utilize oxazolyl benzonitriles. For instance, the nitrile group can be transformed into other functional groups. In one example, a related compound, 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile, was converted to the corresponding benzaldehyde (B42025) using Raney nickel alloy and formic acid, achieving a 78.5% yield. prepchem.com This highlights the utility of the benzonitrile moiety as a precursor to aldehydes, which are themselves pivotal intermediates in organic synthesis.

Furthermore, the oxazole core serves as a foundation for constructing complex heterocyclic systems. Gold-catalyzed intramolecular cyclization of N-propargylamides has been employed to produce 5-oxazole ketones. acs.org A notable example from this research is the synthesis of 4-(2-Phenyloxazole-5-carbonyl)benzonitrile, demonstrating the creation of a ketone linkage at the 5-position of the oxazole ring, directly attached to a benzonitrile-containing structure. acs.org Similarly, tandem cycloisomerization and hydroxyalkylation reactions of N-propargylamides with trifluoropyruvates yield oxazoles containing a trifluoromethyl carbinol unit, a significant pharmacophore. mdpi.com These synthetic strategies underscore the role of oxazole-containing compounds as key building blocks for accessing complex and functionally diverse molecules. mdpi.comresearchgate.net

Table 1: Examples of Synthetic Transformations Involving Oxazolyl Benzonitrile Derivatives

| Starting Material | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile | Raney nickel, Formic acid | 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde | Transformation of nitrile to aldehyde | prepchem.com |

| N-(4-cyanobenzoyl)-N-(3-phenylprop-2-yn-1-yl)benzamide | tBuONO, Ph3PAuCl, TEMPO | 4-(2-Phenyloxazole-5-carbonyl)benzonitrile | Gold-catalyzed synthesis of oxazole ketones | acs.org |

| N-propargylamides | Trifluoropyruvates | Oxazoles with CF3-substituted alcohol units | Synthesis of fluorinated pharmacophores | mdpi.com |

Integration into Functional Organic Materials

The distinct electronic properties of the oxazolyl benzonitrile framework, particularly its capacity to function within a donor-acceptor molecular structure, make it a prime candidate for integration into advanced functional organic materials.

Oxazolyl benzonitrile derivatives have been successfully incorporated into materials designed for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.com The combination of an electron-donating core with an electron-accepting benzonitrile group facilitates efficient intramolecular charge transfer (ICT), a crucial process for the operation of these devices. sigmaaldrich.com

A notable example is TpOx-Ph-p-CN, a fluorescent material where a triphenoxazole core acts as the electron donor and the 4-cyanophenyl group on the oxazole ring functions as the acceptor. sigmaaldrich.com This material exhibits properties of a photo-conducting discotic liquid crystal and has been used as a hole transport layer and donor material in OPV devices. sigmaaldrich.com Its structural analogues are also considered for use in OLEDs and OFETs as hole transport materials. sigmaaldrich.com

In a different study, novel organoboron compounds derived from thieno[3,2-b]thiophene (B52689) and triphenylamine (B166846) units were developed for OLEDs. acs.org While not a direct derivative of this compound, a key building block was a thieno[3,2-b]thiophen-3-ylbenzonitrile derivative, which possesses a strongly electron-withdrawing nitrile group that increases electron affinity and tunes the material's band gap. acs.org OLEDs fabricated with these materials achieved a maximum luminance of around 2800 cd/m² and a maximum current efficiency of 4.70 cd/A⁻¹. acs.org Furthermore, carbazole-substituted benzobisoxazoles have been synthesized and used as near-UV emitters and ambipolar hosts in OLEDs, demonstrating reduced operating voltages and enhanced performance efficiencies. nsf.gov

Table 2: Performance of Optoelectronic Materials Based on Oxazolyl Benzonitrile Scaffolds

| Compound/Material Type | Application | Key Properties | Performance Metric | Reference |

|---|---|---|---|---|

| TpOx-Ph-p-CN | OPV, OLED, OFET | Donor-acceptor structure, photo-conducting liquid crystal | Hole transport material | sigmaaldrich.com |

| Thieno[3,2-b]thiophene-benzonitrile derivatives | OLED | Increased electron affinity, tunable band gap | Max. Luminance: ~2800 cd/m²; Max. Efficiency: 4.70 cd/A⁻¹ | acs.org |

The inherent luminescent properties of the oxazole core, often enhanced by the electronic influence of the benzonitrile group, have led to the development of oxazolyl benzonitriles as fluorescent probes and advanced luminescent materials. periodikos.com.br These materials can exhibit features like large Stokes shifts, high quantum yields, and environment-sensitive emission. sigmaaldrich.comperiodikos.com.br

One area of application is in the design of fluorescent probes for detecting reactive oxygen species (ROS). A series of boronate-based probes were synthesized to detect hydrogen peroxide (H₂O₂). d-nb.inforesearchgate.net Among them, an oxazole-based probe produced a "turn-on" fluorescent response, although it required high concentrations of H₂O₂. d-nb.inforesearchgate.net Another probe in the same study, a stilbene (B7821643) benzonitrile derivative (CSTBPin), demonstrated a change in fluorescence intensity in the presence of H₂O₂, underscoring the role of the benzonitrile group in modulating the electronic and photophysical properties of the sensor molecule. d-nb.inforesearchgate.net

The material TpOx-Ph-p-CN is a powerful example of a highly luminescent compound. sigmaaldrich.com It is designed for UV excitation (355 nm and 405 nm) with a strong emission at 515 nm. This is attributed to the push-pull structure that facilitates intramolecular charge transfer, resulting in a significant Stokes shift of 244 nm and a quantum yield of 0.32. sigmaaldrich.com Such properties make it a candidate for applications in fluorescent dye staining and advanced imaging. sigmaaldrich.com The general class of benzoxazole (B165842) and naphthoxazole derivatives are considered sensitive and safer alternatives to commonly used fluorescent DNA probes due to their promising photoluminescent characteristics. periodikos.com.br

Organic Electronic and Optoelectronic Devices (e.g., OLEDs, OFETs, Solar Cells)

Role in Corrosion Inhibition Mechanisms

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. researchgate.netresearchgate.netkoreascience.kr These compounds are noted for being effective at low concentrations, easily synthesizable, and eco-friendly. researchgate.net The inhibitive action is fundamentally linked to the molecule's ability to adsorb onto the metal surface, forming a protective barrier against corrosive species. semanticscholar.orgjmaterenvironsci.com While direct studies on this compound are limited, extensive research on the structurally analogous compound, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), provides significant insight into the likely mechanisms. researchgate.netoup.com

The primary mechanism of corrosion inhibition by oxazole derivatives is the formation of a protective adsorbed layer on the metal surface. researchgate.netresearchgate.net This adsorption process blocks the active corrosion sites and hinders the mass and charge transfer associated with corrosion. semanticscholar.org The interaction between the inhibitor molecule and the metal surface is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic and heterocyclic rings. researchgate.netoup.com These features allow the molecule to interact with the vacant d-orbitals of the metal.

Studies on 3-(1,3-oxazol-5-yl)aniline (3-OYA) show that its adsorption on a mild steel surface follows the Langmuir adsorption isotherm model. researchgate.netoup.com The negative value of the standard free energy of adsorption (ΔG°ads) indicates that the adsorption process is spontaneous. researchgate.netjmaterenvironsci.com The calculated ΔG°ads value for 3-OYA suggested a mechanism involving both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer to form coordinate bonds). researchgate.netoup.com The aromatic nature of the oxazole ring allows for effective π-electron interactions with the metal surface, contributing to the formation of a stable protective film. oup.com

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of inhibitors. For oxazole derivatives, these studies confirm the formation of a protective barrier on the metal surface.

Potentiodynamic polarization curves for mild steel in the presence of oxazole inhibitors typically show a significant reduction in both anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. semanticscholar.org This indicates that the inhibitors act as mixed-type inhibitors, suppressing both reactions, sometimes with a predominant effect on one. researchgate.netsemanticscholar.org For the closely related 3-(1,3-oxazol-5-yl)aniline (3-OYA), an outstanding protection efficacy of 93.5% was achieved at a concentration of just 0.05 mM in a 1 M HCl solution. researchgate.net

EIS measurements further corroborate these findings. In the presence of an oxazole inhibitor, the charge transfer resistance (Rct) at the metal/solution interface increases significantly, while the double-layer capacitance (Cdl) decreases. semanticscholar.org The increase in Rct signifies a slowing of the corrosion process due to the adsorbed inhibitor layer, while the decrease in Cdl is attributed to the displacement of water molecules and other ions from the metal surface by the inhibitor molecules.

Table 3: Electrochemical and Inhibition Data for Oxazole Derivatives in 1 M HCl | Inhibitor | Concentration | Inhibition Efficiency (% IE) | Corrosion Current Density (jcorr, µA/cm²) | Charge Transfer Resistance (Rct, Ω·cm²) | Inhibition Type | Reference | |---|---|---|---|---|---| | 3-(1,3-Oxazol-5-yl)aniline (3-OYA) | 0.05 mM | 93.5% | 35.8 | 682.2 | Mixed | researchgate.net | | (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | 10⁻³ M | 91.3% | 103 | 290 | Mixed (Cathodic Predominance) | semanticscholar.org | | (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 300 ppm | 96.6% | 40.8 | 1205 | Mixed (Anodic Predominance) | |

These findings collectively demonstrate that the oxazolyl benzonitrile scaffold, represented by its close aniline (B41778) analogue, possesses the key structural and electronic features required for high-efficiency corrosion inhibition through a surface adsorption mechanism. researchgate.netoup.com

Adsorption Behavior and Surface Interaction Studies

Polymer Chemistry and Polymer-Based Composites

The integration of specialized organic molecules into polymer structures is a key strategy for developing advanced materials with tailored properties. Oxazolyl benzonitriles, such as this compound, represent a class of compounds with significant potential in polymer chemistry. The unique combination of the electron-deficient oxazole ring and the polar, thermally stable nitrile group can impart desirable characteristics to a polymer matrix. Research into related structures demonstrates that these functional moieties can significantly enhance the thermal, mechanical, and chemical resistance of various polymers, making them suitable for high-performance applications.

The benzonitrile group, in particular, is known to improve the thermal stability of polymers. lew.ropsu.edu Its incorporation can lead to higher glass transition temperatures (Tg) and decomposition temperatures (Td). lew.ropsu.eduacs.org This is attributed to the strong dipole moment of the nitrile group, which increases intermolecular forces and chain rigidity. lew.ro For instance, aromatic polyamides and polyimides containing benzonitrile units have shown excellent thermal stability, with decomposition temperatures often exceeding 400°C. lew.rolew.ro

While direct studies on polymers incorporating this compound are not extensively documented in public literature, the known effects of its constituent functional groups suggest its potential as a valuable monomer or additive. Its integration into polymer backbones, such as in polyimides or polybenzoxazines, could lead to materials with a superior balance of thermal stability, mechanical strength, and chemical resistance.

Detailed Research Findings

Research on polymers containing either benzonitrile or oxazole functionalities provides a strong indication of the potential benefits of using this compound in polymer synthesis.

Polyimides and Polyamides with Benzonitrile Groups: Studies have shown that incorporating benzonitrile side groups into polyimides can enhance their solubility without compromising thermal stability. psu.edu A series of polyimides synthesized from a diamine monomer containing a benzonitrile group exhibited high glass transition temperatures (up to 291°C) and 10% weight loss temperatures (T10) up to 420°C. psu.edu These polymers also formed flexible and transparent films with high tensile strength (up to 115 MPa). psu.edu Similarly, new aromatic polyamide-esters containing benzonitrile units have been prepared, showing high thermal stability with initial decomposition temperatures above 365°C and glass transition temperatures in the range of 190–220°C. lew.ro

Polybenzoxazines and Other Thermosets: The introduction of nitrile functionalities into benzoxazine (B1645224) resins is a well-established method for increasing their thermal performance and char yield, which in turn improves their flame retardancy. mdpi.comrsc.org For example, a benzoxazine monomer containing both phthalimide (B116566) and nitrile functionalities produced a cross-linked polybenzoxazole with an exceptionally high 5% weight loss temperature (Td5) of 550°C and a high char yield of 70%. rsc.org This highlights the synergistic effect of combining different functional groups to achieve superior material properties. Bio-based polybenzoxazines have also been synthesized, demonstrating good thermal and mechanical properties. mdpi.comnih.gov

Polymers with Oxazole Moieties: The rigid and linear structure of benzobisoxazole units in polyimides has been shown to improve molecular packing and enhance thermal properties. rsc.org Polyimides derived from a diamine containing a bisbenzoxazole unit exhibited high glass transition temperatures (up to 395°C) and high tensile strength (223–259 MPa). rsc.org Furthermore, poly(p-phenylenebenzobisoxazole) (PBO) is a well-known high-performance polymer with outstanding mechanical properties and thermal stability, underscoring the benefits of the oxazole ring in polymer backbones. acs.org

The collective findings from these research areas strongly suggest that a monomer like this compound could be a valuable building block for creating a new generation of high-performance polymers with a unique combination of properties derived from both the oxazole and benzonitrile functionalities.

Data on Polymers with Related Functionalities

The following table summarizes the properties of various polymers containing benzonitrile or oxazole functional groups, illustrating the potential impact of incorporating this compound into polymer structures.

| Polymer Type | Functional Group | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Reference |

| Aromatic Polyamide-Ester | Benzonitrile | 190-220 | >365 (Initial) | - | lew.ro |

| Polyimide | Benzonitrile Side Group | up to 291 | up to 420 (T10) | up to 115 | psu.edu |

| Polymethacrylate | 4-Hydroxybenzonitrile | 150 | 302 (Td,95%) | - | acs.org |

| Polyimide | Bisbenzoxazole | up to 395 | >500 (T5) | 223-259 | rsc.org |

| Polybenzoxazole | Phthalimide & Nitrile | - | 550 (Td5) | - | rsc.org |

| Fluorinated Poly(arylene ether nitrile) | Aromatic Ether Nitrile | >170 | >480 (T5) | >90 | mdpi.com |

Q & A

What are the key synthetic pathways for 3-(Oxazol-5-yl)benzonitrile, and how do reaction conditions influence intermediate formation?

Basic

The synthesis of this compound typically involves multi-step reactions, such as bromination followed by Wittig or nucleophilic substitution. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo a Wittig reaction with aldehydes to form styryl intermediates. Subsequent cyclization with hydroxylamine or nitrile oxides forms the oxazole ring . Key factors include temperature control (e.g., reflux in acetonitrile) and catalysts (e.g., potassium carbonate), which minimize side reactions like isomerization or over-oxidation.

Which spectroscopic and computational methods are most reliable for characterizing this compound?

Basic

Characterization relies on FT-IR (to confirm nitrile C≡N stretching at ~2220 cm⁻¹ and oxazole C=N/C-O bands), NMR (¹H/¹³C for substituent positions), and UV-Vis (to study π→π* transitions in the aromatic-oxazole system) . Computational methods like Fukui analysis and Electron Localization Function (ELF) maps predict reactive sites, while molecular docking assesses binding affinity with biological targets (e.g., enzymes) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. inactivity) may arise from stereochemical variations, solvent effects, or assay conditions. To address this:

- Perform dose-response assays under standardized conditions (pH, temperature).

- Use molecular dynamics simulations to compare ligand-protein interactions across studies .

- Validate results with X-ray crystallography of ligand-target complexes (e.g., xanthine oxidase) .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced

Optimization strategies include:

- Catalyst screening : Palladium or nickel catalysts improve cross-coupling efficiency in aryl-oxide formation .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol) removes byproducts like cis/trans isomers .

How does the electronic structure of this compound contribute to its performance in OLED materials?

Advanced

The oxazole ring’s electron-deficient nature and benzonitrile’s strong electron-withdrawing CN group enhance Thermally Activated Delayed Fluorescence (TADF) . Computational studies (e.g., DFT) show narrow singlet-triplet energy gaps (ΔEST < 0.3 eV), enabling efficient reverse intersystem crossing. Derivatives with carbazole or phenoxazine substituents exhibit higher quantum yields in OLED emission layers .

What are common impurities in this compound synthesis, and how are they identified?

Basic

Common impurities include:

- Uncyclized intermediates : Detected via TLC (Rf discrepancies) or LC-MS .

- Regioisomers : Distinguished by NOESY NMR or X-ray crystallography .

- Oxidation byproducts : Identified using FT-IR (C=O stretches) or GC-MS .

How does this compound compare to structurally similar compounds in medicinal chemistry?

Advanced

Compared to triazole or benzothiazole analogs (e.g., 5-chloro-1,3-benzoxazol derivatives), this compound exhibits:

- Enhanced solubility : Due to the polar nitrile group.

- Improved bioactivity : Oxazole’s planar structure facilitates π-π stacking with enzyme active sites (e.g., xanthine oxidase) .

- Lower toxicity : Reduced metabolic degradation compared to methyl-substituted analogs .

What computational tools predict the environmental stability of this compound?

Advanced

Quantitative Structure-Activity Relationship (QSAR) models assess degradation pathways, while molecular orbital calculations (HOMO/LUMO) predict reactivity with environmental oxidants (e.g., ozone). Experimental validation via HPLC-MS tracks decomposition products under UV light or aqueous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.